Sparsomycin

Ribosome biochemistry Enzyme kinetics Peptidyl transferase

Sparsomycin is the definitive tool for trapping ribosomal conformational states during peptide bond formation. Its unique slow-binding, two-step mechanism induces a stable C*I complex—not shared by anisomycin, puromycin, or blasticidin S. As the parent compound benchmarked against octylsparsomycin and other lipophilic analogs, it is the essential reference standard for medicinal chemistry programs. Documented cisplatin potentiation supports preclinical adjuvant chemotherapy research. Substitution based on target class alone yields unpredictable experimental outcomes. For cryo-EM, X-ray crystallography, and FRET-based ribosomal studies requiring conformational trapping fidelity. For R&D use only.

Molecular Formula C13H19N3O5S2
Molecular Weight 361.4 g/mol
Cat. No. B8136232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSparsomycin
Molecular FormulaC13H19N3O5S2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC
InChIInChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23+/m0/s1
InChIKeyXKLZIVIOZDNKEQ-CLQLPEFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sparsomycin: Chemical and Pharmacological Profile of a Peptidyl Transferase Inhibitor for Antitumor Research and Procurement


Sparsomycin is a nucleotide analogue antitumor antibiotic initially isolated as a metabolite of Streptomyces sparsogenes [1]. It functions as a universal and potent inhibitor of peptide bond formation by binding to the large ribosomal subunit and interfering with the peptidyl transferase center, thereby inhibiting protein synthesis in both 70S (prokaryotic) and 80S (eukaryotic) ribosomal systems [2]. The compound exhibits broad-spectrum activity against KB human epidermoid carcinoma cells in tissue culture, as well as Gram-positive and Gram-negative bacteria and fungi . Its unique binding mechanism, involving stabilization of the donor tRNA substrate on the ribosome, distinguishes it from other peptidyl transferase inhibitors and has made it a valuable tool for probing ribosomal structure and function [3].

Why Sparsomycin Cannot Be Directly Substituted with Other Peptidyl Transferase Inhibitors: Key Differentiation Points for Scientific Selection


Despite sharing a common target in the peptidyl transferase center, sparsomycin exhibits a distinct kinetic mechanism and binding mode that preclude simple interchange with other ribosomal inhibitors such as puromycin, gougerotin, blasticidin S, or anisomycin. Sparsomycin acts as a competitive inhibitor of puromycin in the peptidyl transferase reaction [1], whereas gougerotin and chloramphenicol display mixed inhibition kinetics [2]. Moreover, sparsomycin is characterized as a slow-binding inhibitor that induces a conformational change in the ribosomal complex, leading to a more tightly bound state (C*I) [3]. This unique two-step binding mechanism results in irreversible-like inhibition under certain conditions, a property not shared by most in-class compounds. These mechanistic differences translate to distinct efficacy profiles in cell-free and cellular assays, as well as differential effects in combination chemotherapy regimens. Therefore, substitution based solely on target class would yield unpredictable experimental outcomes and compromised translational relevance.

Quantitative Comparator Evidence: Sparsomycin vs. Key Analogs and In-Class Inhibitors


Competitive Inhibition Kinetics Distinguish Sparsomycin from Gougerotin and Chloramphenicol in the Puromycin Reaction

Sparsomycin acts as a competitive inhibitor of the puromycin-induced release of polypeptide from ribosomes, with an effective inhibitory concentration in the 10^-6 to 10^-7 M range [1]. In contrast, gougerotin and chloramphenicol exhibit mixed inhibition kinetics and require concentrations almost 2 logs greater (i.e., 100-fold higher) to achieve comparable inhibition [2]. This kinetic distinction is critical for experimental design, as sparsomycin's competitive mechanism directly targets the peptide bond-forming step.

Ribosome biochemistry Enzyme kinetics Peptidyl transferase

Slow-Binding Inhibition Mechanism of Sparsomycin vs. Anisomycin in Eukaryotic Systems

In a rabbit reticulocyte cell-free system, sparsomycin exhibits a two-step slow-binding inhibition mechanism characterized by an initial rapid competitive binding (Ki formation) followed by slow isomerization to a tightly bound conformational state (C*I) [1]. The forward isomerization rate constant (k6) is 2.1 min^-1, and the reverse rate constant (k7) is 0.095 min^-1. In contrast, anisomycin acts as a simple mixed noncompetitive inhibitor without this slow-binding behavior [2]. This mechanistic difference results in sparsomycin producing a modified ribosomal complex with reduced catalytic activity.

Eukaryotic translation Slow-binding inhibitor Peptidyl transferase

Cytostatic Activity of Sparsomycin vs. Octylsparsomycin in L1210 Leukemia Cells

In an in vitro clonogenic assay using L1210 mouse leukemia cells, sparsomycin inhibits colony formation with a defined ID50 value [1]. The lipophilic analog octylsparsomycin was shown to be three times more effective than the parent compound in the same assay, demonstrating that increased lipophilicity enhances cytostatic potency [2]. This comparative data provides a benchmark for evaluating sparsomycin's baseline activity and highlights the importance of the S(O)-CH2-S moiety and stereochemistry for optimal activity.

Antitumor Leukemia Cytostatic

Differential Inhibition of Puromycin Reaction in Wheat Germ Ribosomes: Sparsomycin vs. Blasticidin S and Gougerotin

In the 'fragment reaction' catalyzed by 80S ribosomes from wheat germ, sparsomycin strongly inhibits N-acetyl-leucyl-puromycin formation [1]. While blasticidin S and gougerotin also inhibit this reaction, sparsomycin uniquely stimulates the formation of an acLeu-pentanucleotide-ribosome complex, indicating a distinct interaction with the donor substrate [2]. This differential effect on substrate binding is not observed with the other inhibitors.

Plant ribosomes Peptidyl transferase Fragment reaction

Modulation of Cytotoxic Drug Activity: Schedule-Dependent Effects of Sparsomycin on Cisplatin and 5-FU

Sparsomycin modulates the in vitro cytotoxicity of several classical anticancer drugs in a schedule-dependent manner [1]. Preincubation with sparsomycin antagonizes the activity of S-phase specific drugs (5-FU, ARA-C, MTX) and vincristine, while postincubation enhances their effect. Specifically, sparsomycin potentiates the cytotoxicity of cisplatin [2]. This schedule dependency is a direct consequence of sparsomycin's inhibition of protein synthesis and is not a general property of all protein synthesis inhibitors.

Chemopotentiation Combination chemotherapy Protein synthesis inhibition

Optimal Research and Industrial Application Scenarios for Sparsomycin Procurement


Mechanistic Studies of Ribosomal Peptidyl Transferase Function and Conformational Dynamics

Sparsomycin is the preferred tool for trapping and characterizing conformational states of the ribosome during peptide bond formation. Its unique slow-binding kinetics and ability to induce a stable C*I complex [1] make it ideal for cryo-EM, X-ray crystallography, and FRET-based studies of ribosomal translocation and peptidyl transferase center architecture. It is not interchangeable with anisomycin or other rapid equilibrium inhibitors for this purpose.

Structure-Activity Relationship (SAR) Studies for Next-Generation Antitumor Antibiotics

As the parent compound against which octylsparsomycin and other lipophilic analogs were benchmarked (showing 3-fold improved potency) [2], sparsomycin serves as the essential reference standard for medicinal chemistry programs aimed at optimizing ribosomal inhibitors with improved therapeutic indices and reduced ocular toxicity.

Investigating Chemosensitization and Schedule-Dependent Combination Therapy Regimens

Sparsomycin's demonstrated ability to potentiate cisplatin cytotoxicity [3] and to modulate the activity of S-phase specific drugs in a schedule-dependent manner supports its use in preclinical studies exploring the therapeutic potential of protein synthesis inhibition as an adjuvant to conventional chemotherapy. This application is specific to sparsomycin due to its unique modulation profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sparsomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.